molecular formula C23H37NO4 B1677313 (Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid CAS No. 102191-05-9

(Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

Cat. No.: B1677313
CAS No.: 102191-05-9
M. Wt: 391.5 g/mol
InChI Key: SXHUZJPIRVLMHY-AZPSIHDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ONO-3708 involves multiple steps, starting with the reaction of alpha-pinene with paraformaldehyde to produce 10-hydroxymethyl-2-pinene. This intermediate undergoes several transformations, including the formation of tetrahydropyranyl ether, oxidation to a ketone, and reduction to an alcohol. The alcohol is then converted to a mesyl ester, which is further transformed into an azide and subsequently reduced to an amine .

The amine is then acylated with 2-cyclopentyl-2-(pivaloyloxy)acetyl chloride to form an amide, which undergoes deprotection, oxidation, and Wittig condensation to yield the final product .

Industrial Production Methods: The industrial production of ONO-3708 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Properties

CAS No.

102191-05-9

Molecular Formula

C23H37NO4

Molecular Weight

391.5 g/mol

IUPAC Name

(Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

InChI

InChI=1S/C23H37NO4/c1-23(2)16-13-18(23)17(11-5-3-4-6-12-20(25)26)19(14-16)24-22(28)21(27)15-9-7-8-10-15/h3,5,15-19,21,27H,4,6-14H2,1-2H3,(H,24,28)(H,25,26)/b5-3-/t16-,17+,18+,19+,21-/m1/s1

InChI Key

SXHUZJPIRVLMHY-AZPSIHDESA-N

SMILES

CC1(C2CC1C(C(C2)NC(=O)C(C3CCCC3)O)CC=CCCCC(=O)O)C

Isomeric SMILES

CC1([C@@H]2C[C@H]1[C@@H]([C@H](C2)NC(=O)[C@@H](C3CCCC3)O)C/C=C\CCCC(=O)O)C

Canonical SMILES

CC1(C2CC1C(C(C2)NC(=O)C(C3CCCC3)O)CC=CCCCC(=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(9,11)(11,12)-dideoxa-9 alpha,11 alpha-dimethylmethano-11,12-methano-13,14-dihydro-13-aza-14-oxo-15-cyclopentyl-16,17,18,19,20-pentanor-15-epi-TXA2
(9,11),(11,12)-dideoxa-9,11-dimethylmethano-11,12-methano-13,14-dihydro-13-azo-14-oxo-15-cyclopentyl-16,17,18,19,20-pentanor-15-epithromboxane A2
ONO 3708
ONO-3708

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Reactant of Route 2
(Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Reactant of Route 3
(Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Reactant of Route 4
(Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Reactant of Route 5
(Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Reactant of Route 6
(Z)-7-[(1S,2S,3S,5R)-3-[[(2R)-2-cyclopentyl-2-hydroxyacetyl]amino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.